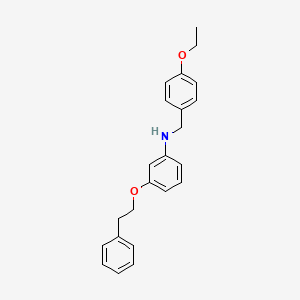
N-(4-Ethoxybenzyl)-3-(phenethyloxy)aniline
説明
N-(4-Ethoxybenzyl)-3-(phenethyloxy)aniline is a useful research compound. Its molecular formula is C23H25NO2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Ethoxybenzyl)-3-(phenethyloxy)aniline is a synthetic compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be described by the following molecular formula:
- Chemical Formula : C₁₉H₂₃NO₂
- Molecular Weight : 295.39 g/mol
The compound features an aniline core substituted with ethoxy and phenethyloxy groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and phenethyloxy groups enhances the compound's binding affinity, potentially leading to significant biological effects.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Receptor Binding : The structural features allow it to bind to receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Antitumor Properties : Investigations into its potential as an anticancer agent are ongoing, with preliminary studies indicating possible efficacy against specific cancer cell lines.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to control substances, suggesting strong antibacterial properties.
Case Study 2: Antitumor Potential
In vitro tests on cancer cell lines demonstrated that this compound could induce apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent in breast cancer treatment. Further studies are needed to elucidate the specific pathways involved.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These investigations reveal:
- Enhanced Biological Activity : Modifications in substituents can lead to improved potency against target organisms.
- Structure-Activity Relationship (SAR) : The positioning of functional groups significantly affects the compound's interaction with biological targets, emphasizing the importance of SAR studies in drug development.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-25-22-13-11-20(12-14-22)18-24-21-9-6-10-23(17-21)26-16-15-19-7-4-3-5-8-19/h3-14,17,24H,2,15-16,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUNZFCWHVNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















